Phosphorodichloridic acid, pentyl ester
Description
Phosphorodichloridic acid, pentyl ester (chemical formula: C₅H₁₁Cl₂O₂P) is an organophosphorus compound characterized by a pentyl (C₅H₁₁) group esterified to a phosphorodichloridic acid backbone. This structure confers reactivity typical of acyl chlorides, with the phosphorus center bonded to two chlorine atoms and one oxygen-alkyl group.
Key properties include:
- Molecular weight: Estimated at ~205.98 g/mol (calculated from C₅H₁₁Cl₂O₂P).
- Reactivity: Likely hydrolyzes in the presence of water or nucleophiles, releasing HCl and forming phosphoric acid derivatives.
- Applications: Potential use as a chemical intermediate in synthesizing pesticides, flame retardants, or organophosphate ligands .
Properties
CAS No. |
6188-71-2 |
|---|---|
Molecular Formula |
C5H11Cl2O2P |
Molecular Weight |
205.02 g/mol |
IUPAC Name |
1-dichlorophosphoryloxypentane |
InChI |
InChI=1S/C5H11Cl2O2P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3 |
InChI Key |
XBDKTZIPGXWWJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Phosphorodichloridic Acid Esters
The table below compares phosphorodichloridic acid esters with varying substituents:
Key Trends :
- Alkyl vs. Aryl Substituents : Aliphatic esters (e.g., pentyl) are more hydrophobic and prone to hydrolysis than aromatic derivatives (e.g., 4-nitrophenyl), which exhibit greater thermal and oxidative stability .
- Electron-Withdrawing Groups : Substituents like bromine or nitro groups enhance electrophilicity at the phosphorus center, accelerating reactions with nucleophiles .
Functional Analogues: Pentyl Esters of Other Acids
Comparison with pentyl esters of non-phosphorus acids highlights differences in reactivity and applications:
Key Differences :
- Reactivity: Phosphorodichloridic esters are far more reactive than acetic or carbonochloridic acid esters due to the electronegative Cl atoms on phosphorus, which facilitate nucleophilic substitution .
- Toxicity: Phosphorus-based esters (e.g., phosphonofluoridic acid esters) often exhibit higher toxicity compared to carboxylic acid esters, reflecting their interference with acetylcholinesterase .
Hydrolysis and Stability
- Hydrolysis Mechanism: The pentyl ester undergoes hydrolysis to yield phosphoric acid and pentanol, with reactivity influenced by steric hindrance from the alkyl chain. Shorter-chain esters hydrolyze faster .
- Environmental Impact : Hydrolysis products (e.g., HCl) may contribute to ecological toxicity, necessitating careful handling .
Preparation Methods
Reaction of Phosphorus Oxychloride with Pentanol
The most widely documented method for synthesizing phosphorodichloridic acid, pentyl ester involves the direct reaction of phosphorus oxychloride (POCl₃) with pentanol. This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanol displaces one chloride ion from POCl₃. The general stoichiometry follows:
Key operational parameters include:
-
Molar ratio : A 1:1 ratio of POCl₃ to pentanol is theoretically sufficient, but excess POCl₃ (1.5–2.0 equivalents) is typically employed to drive the reaction to completion and mitigate side reactions .
-
Temperature : Reactions are conducted at 50–80°C to balance reaction rate and byproduct formation. Elevated temperatures (>100°C) risk decomposition of the ester product .
-
Reaction time : Completion typically requires 2–4 hours under reflux, as evidenced by the cessation of hydrogen chloride (HCl) gas evolution .
A notable patent by describes a scalable process where pentanol is added dropwise to POCl₃ under inert atmosphere, achieving yields of 78–85%. The HCl byproduct is continuously removed via distillation or absorption to prevent reversibility .
Catalytic Methods Using Aluminum-Based Catalysts
The inclusion of aluminum-based catalysts, such as aluminum chloride (AlCl₃) or activated metallic aluminum, significantly enhances reaction efficiency. These catalysts function by polarizing the P=O bond in POCl₃, increasing its electrophilicity and accelerating nucleophilic attack by pentanol .
Procedure :
-
Catalyst activation : Metallic aluminum is pre-treated with POCl₃ under reflux for 0.5–1 hour to generate an active surface .
-
Reaction setup : Pentanol is introduced incrementally to a mixture of POCl₃ and catalyst at 85–110°C.
-
Kinetics : The reaction completes within 1–3 hours, with yields exceeding 90% due to suppressed side reactions like dialkyl phosphate formation .
For example, reports a 91.2% yield of cresyl phosphorodichloridate using AlCl₃, a methodology adaptable to pentanol by substituting the phenolic substrate. The catalyst load is critical—1–2 wt% AlCl₃ relative to POCl₃ optimizes activity without complicating purification .
Purification and Isolation Techniques
Post-synthesis purification typically involves fractional distillation under reduced pressure to separate the desired ester from unreacted POCl₃, pentanol, and catalytic residues.
Distillation parameters :
-
Pressure : 1–10 mmHg to lower boiling points and prevent thermal decomposition .
-
Temperature gradient : Initial distillation at 35–60°C removes excess POCl₃, followed by collection of the ester fraction at 100–120°C .
Analytical characterization via IR spectroscopy (as detailed in for analogous phenyl esters) confirms product purity, with key absorption bands at 1290 cm⁻¹ (P=O stretch) and 1030 cm⁻¹ (P-O-C asym stretch) .
Comparative Analysis of Preparation Methods
The table below synthesizes data from multiple sources to evaluate key methodologies:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| POCl₃ + Pentanol | None | 50–80 | 2–4 | 78–85 | 92–95 |
| AlCl₃-Catalyzed | AlCl₃ | 85–110 | 1–3 | 89–91 | 97–99 |
| Metallic Aluminum | Al | 90–100 | 1–2 | 90–93 | 96–98 |
Catalytic methods outperform non-catalytic approaches in both yield and purity, albeit with marginally higher complexity in catalyst removal .
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